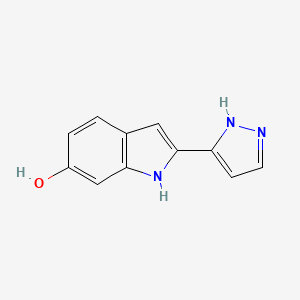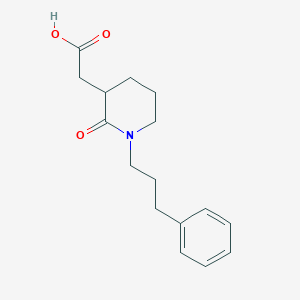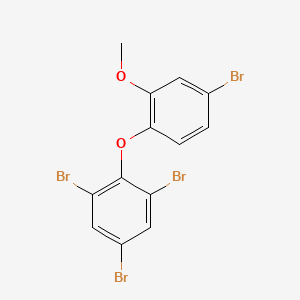![molecular formula C24H12F6 B14213445 Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 823226-92-2](/img/structure/B14213445.png)
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is a compound characterized by the presence of two trifluoromethylphenyl groups attached to a benzene ring through ethynyl linkages. This compound is notable for its unique structural features and the presence of trifluoromethyl groups, which impart distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the coupling of 1,2-dibromo-benzene with 4-(trifluoromethyl)phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
科学的研究の応用
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism by which Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. The ethynyl linkages provide rigidity and planarity to the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
Uniqueness
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of two trifluoromethylphenyl groups attached through ethynyl linkages, which impart distinct electronic and steric properties. This structural arrangement enhances its stability and reactivity compared to similar compounds.
特性
CAS番号 |
823226-92-2 |
|---|---|
分子式 |
C24H12F6 |
分子量 |
414.3 g/mol |
IUPAC名 |
1,2-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C24H12F6/c25-23(26,27)21-13-7-17(8-14-21)5-11-19-3-1-2-4-20(19)12-6-18-9-15-22(16-10-18)24(28,29)30/h1-4,7-10,13-16H |
InChIキー |
OABTVNFCLSHDDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(F)(F)F)C#CC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)




![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)

silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
